molecular formula C9H12FNO3S B13527682 Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]- CAS No. 129504-46-7

Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-

Cat. No.: B13527682
CAS No.: 129504-46-7
M. Wt: 233.26 g/mol
InChI Key: JTKHPBZSAWIHPX-UHFFFAOYSA-N
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Description

    Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-: is a chemical compound with the molecular formula CHFNOS.

  • This compound belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (SO2) attached to a fluorine atom.
  • The 2-[(4-methoxyphenyl)amino]- substituent indicates that an amino group (NH2) is attached to the ethanesulfonyl moiety.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common method involves the reaction of 2-[(4-methoxyphenyl)amino]-ethanesulfonic acid with thionyl fluoride (SOF) to yield the desired ethanesulfonyl fluoride.

      Reaction Conditions: The reaction typically occurs under anhydrous conditions and at elevated temperatures.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.

  • Chemical Reactions Analysis

      Reactivity: Ethanesulfonyl fluoride can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the nature of the nucleophile or reagent used.

  • Scientific Research Applications

      Chemistry: Ethanesulfonyl fluoride serves as a versatile building block in organic synthesis, especially for introducing the sulfonyl fluoride functionality.

      Biology and Medicine: Researchers use it in the design of enzyme inhibitors, prodrugs, and bioconjugates due to its reactivity with nucleophiles.

      Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

      Targets: Ethanesulfonyl fluoride likely interacts with biological macromolecules (e.g., proteins, enzymes) through nucleophilic attack on the sulfonyl fluoride group.

      Pathways: Its mechanism of action involves covalent modification of specific amino acid residues (e.g., serine, cysteine) within target proteins.

  • Comparison with Similar Compounds

      Uniqueness: Ethanesulfonyl fluoride’s uniqueness lies in its combination of the sulfonyl fluoride and amino groups.

      Similar Compounds: Other sulfonyl fluorides, such as benzenesulfonyl fluoride and toluenesulfonyl fluoride, share structural similarities but lack the amino substituent.

    Properties

    CAS No.

    129504-46-7

    Molecular Formula

    C9H12FNO3S

    Molecular Weight

    233.26 g/mol

    IUPAC Name

    2-(4-methoxyanilino)ethanesulfonyl fluoride

    InChI

    InChI=1S/C9H12FNO3S/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13/h2-5,11H,6-7H2,1H3

    InChI Key

    JTKHPBZSAWIHPX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NCCS(=O)(=O)F

    Origin of Product

    United States

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